molecular formula C18H17NO4 B8279781 N-(3-Benzyloxyprop-1-oxy)phthalimide

N-(3-Benzyloxyprop-1-oxy)phthalimide

Cat. No. B8279781
M. Wt: 311.3 g/mol
InChI Key: NAJUETUQIDQWTL-UHFFFAOYSA-N
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Patent
US04965270

Procedure details

Diethyl azodicarboxylate (15.6 ml 99.4 mmol) added to a solution of 3-benzyloxy-1-propanol (15 g, 90.4 mmol), N-hydroxyphthalimide (14.7 g, 90.1 mmol) and triphenylphosphine (23.7 g, 90.4 mmol) in tetrahydrofuran (450 ml). After 16 hours at 20° C. the solvent was removed under reduced pressure and the residue chromatographed on silica gel (eluted with hexane:acetone, 3:1) to yield the title compound as a yellow oil (27.8 g, 99%).
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.[CH2:13]([O:20][CH2:21][CH2:22][CH2:23][OH:24])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O[N:26]1[C:30](=[O:31])[C:29]2=[CH:32][CH:33]=[CH:34][CH:35]=[C:28]2[C:27]1=[O:36].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH2:13]([O:20][CH2:21][CH2:22][CH2:23][O:24][N:26]1[C:27](=[O:36])[C:28]2=[CH:35][CH:34]=[CH:33][CH:32]=[C:29]2[C:30]1=[O:31])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
15.6 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCO
Name
Quantity
14.7 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
23.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 hours at 20° C. the solvent was removed under reduced pressure
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (eluted with hexane:acetone, 3:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.